![molecular formula C7H8O4 B066622 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) CAS No. 161870-17-3](/img/structure/B66622.png)
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) is a cyclic compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) can have a range of biochemical and physiological effects. It has been shown to have antiviral and anticancer properties, as well as anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) in lab experiments is its unique structural properties, which make it a useful building block for the synthesis of various compounds. However, its limited availability and high cost can be a limitation for some researchers.
将来の方向性
There are several future directions for research on 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI). One direction is to further explore its potential use as a building block for the synthesis of new drugs with different therapeutic applications. Another direction is to investigate its mechanism of action and how it interacts with specific enzymes and receptors in the body. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) is a cyclic compound that has potential applications in various fields. Its unique structural properties make it a useful building block for the synthesis of various compounds, including new drugs with different therapeutic applications. Further research is needed to fully understand its mechanism of action and explore its potential in different areas.
合成法
The synthesis of 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethyl chloroformate, followed by the addition of sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product.
科学的研究の応用
Research on 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) has mainly focused on its potential use as a building block for the synthesis of various compounds. It has been used in the development of new drugs, such as antiviral and anticancer agents, due to its unique structural properties.
特性
| 161870-17-3 | |
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
(1S,4S,5R)-4-methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-2-7(4,5(8)9)6(10)11-3/h3-4H,2H2,1H3,(H,8,9)/t3-,4-,7-/m0/s1 |
InChIキー |
WFROVNZRTXRFTP-FVSJBQLASA-N |
異性体SMILES |
C[C@H]1[C@@H]2C[C@@]2(C(=O)O1)C(=O)O |
SMILES |
CC1C2CC2(C(=O)O1)C(=O)O |
正規SMILES |
CC1C2CC2(C(=O)O1)C(=O)O |
同義語 |
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



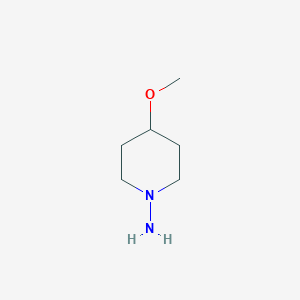


![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)

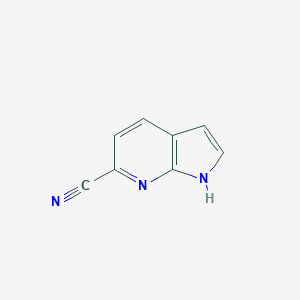
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
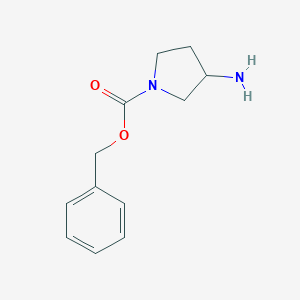

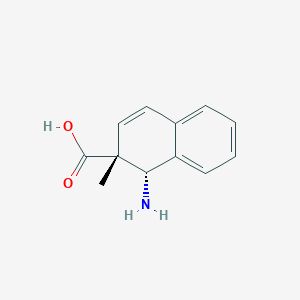
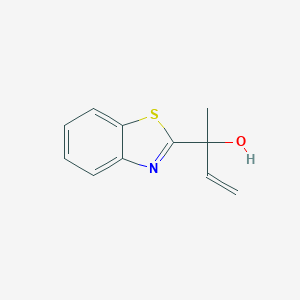

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
